Eutypine

Beschreibung

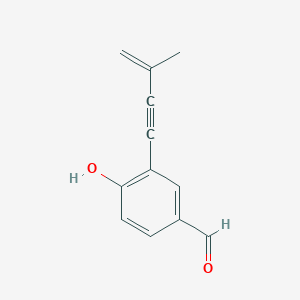

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9(2)3-5-11-7-10(8-13)4-6-12(11)14/h4,6-8,14H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCYVTIQMNZUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C#CC1=C(C=CC(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60153107 | |

| Record name | Eutypine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60153107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121007-17-8 | |

| Record name | Eutypine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121007-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eutypine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121007178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eutypine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60153107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Eutypine?

An In-depth Technical Guide to the Chemical Structure and Bioactivity of Eutypine

Abstract

This compound, a secondary metabolite produced by the phytopathogenic fungus Eutypa lata, is a key toxin implicated in the "dying-arm" disease of grapevines. This technical guide provides a comprehensive analysis of its chemical structure, physicochemical properties, and spectroscopic characteristics. We delve into strategies for its isolation from natural sources and propose a logical pathway for its chemical synthesis. The primary mechanism of action—uncoupling of mitochondrial oxidative phosphorylation via a protonophoric effect—is detailed and visualized. This document is intended for researchers in natural product chemistry, plant pathology, and drug development, offering foundational knowledge and methodologies for the study of this bioactive acetylenic benzaldehyde.

Introduction

This compound is an aromatic acetylenic compound first identified as a toxin from Eutypa lata, the causative agent of a significant canker disease affecting grapevines and other woody plants.[1] Its presence in infected tissues leads to stunted growth, leaf chlorosis, and eventual death of the affected plant arm, posing a considerable threat to viticulture. Beyond its role as a phytotoxin, the unique chemical architecture of this compound—featuring a conjugated system of aromatic, alkyne, and alkene moieties—makes it a molecule of interest for chemical synthesis and biological screening. This guide offers a detailed exploration of this compound's molecular characteristics, from its fundamental structure to its mechanism of action at the subcellular level.

Chemical Identity and Structure

Systematic Nomenclature and Identifiers

The unambiguous identification of a chemical entity is paramount in scientific discourse. This compound is systematically known as 4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde.[2][3][4] Its key identifiers are summarized in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde | [2][4] |

| CAS Number | 121007-17-8 | [2][3][5] |

| Molecular Formula | C₁₂H₁₀O₂ | [2][3][6] |

| Molecular Weight | 186.21 g/mol | [2][4] |

| Canonical SMILES | CC(=C)C#CC1=C(C=CC(=C1)C=O)O | [2][4][6] |

| InChIKey | SFCYVTIQMNZUCZ-UHFFFAOYSA-N | [2][4][6] |

Core Chemical Structure

This compound's structure is built upon a hydroxybenzaldehyde scaffold. Specifically, it is a derivative of 4-hydroxybenzaldehyde, with a C5 acetylenic side chain, 3-methylbut-3-en-1-ynyl, substituted at the C3 position of the benzene ring. This arrangement places the bulky, lipophilic side chain ortho to the hydroxyl group and meta to the aldehyde group.

Physicochemical Properties

The biological activity of this compound is intrinsically linked to its physicochemical properties. It is characterized as a lipophilic weak acid with a pKa of 6.2.[1] This lipophilicity allows it to readily associate with and traverse cellular membranes, while its pKa, which is close to physiological pH, means that both protonated and deprotonated forms exist in biological systems, a key feature for its protonophore activity.

| Property | Value | Significance | Source(s) |

| pKa | 6.2 | Allows for protonation/deprotonation cycles at physiological pH, crucial for protonophore activity. | [1] |

| Water Solubility | Practically Insoluble | Facilitates partitioning into lipid membranes rather than aqueous cellular compartments. | [3] |

| Predicted XLogP3-AA | 2.8 | Indicates high lipophilicity, supporting its ability to cross the mitochondrial inner membrane. | [2][5] |

Spectroscopic Elucidation of this compound

Structural elucidation of a natural product relies on a combination of spectroscopic techniques. While publicly archived spectra for this compound are sparse, its defined structure allows for a robust prediction of its spectral characteristics, providing a benchmark for experimental verification.

Mass Spectrometry (MS)

High-resolution mass spectrometry should reveal a molecular ion peak [M+H]⁺ at m/z 187.0754, corresponding to the molecular formula C₁₂H₁₁O₂⁺. Key fragmentation patterns would likely include the loss of the aldehyde group (-29 Da) and cleavage at the acetylenic bond.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show characteristic absorption bands for its functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| Phenolic O-H | 3200-3400 (broad) | Stretching |

| Aldehydic C-H | 2820-2850 and 2720-2750 | Stretching |

| Aromatic C-H | ~3030 | Stretching |

| Alkyne C≡C | 2100-2150 (weak) | Stretching |

| Aldehyde C=O | 1680-1700 | Stretching |

| Aromatic/Alkene C=C | 1580-1640 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, in CDCl₃, 500 MHz):

-

Aldehyde Proton (1H): Singlet at δ 9.8-9.9 ppm.

-

Aromatic Protons (3H): Complex multiplet pattern between δ 6.9-7.8 ppm. The proton ortho to the aldehyde will be the most downfield.

-

Phenolic Proton (1H): Broad singlet, δ 5-6 ppm (exchangeable with D₂O).

-

Vinyl Protons (2H): Two distinct signals (singlets or narrow multiplets) around δ 5.3-5.5 ppm.

-

Methyl Protons (3H): Singlet around δ 1.9-2.1 ppm.

¹³C NMR (Predicted, in CDCl₃, 125 MHz):

-

Aldehyde Carbonyl: δ 190-192 ppm.

-

Aromatic Carbons: 6 signals between δ 115-160 ppm. The carbon bearing the OH group will be the most downfield (~δ 158-160 ppm).

-

Alkene Carbons: Quaternary carbon at ~δ 128-130 ppm and terminal CH₂ at ~δ 122-124 ppm.

-

Alkyne Carbons: Two signals between δ 80-95 ppm.

-

Methyl Carbon: δ 20-23 ppm.

Synthesis and Isolation Strategies

Isolation from Natural Sources

The established method for obtaining this compound is through extraction from cultures of Eutypa lata. The general workflow involves standard natural product isolation protocols.

Protocol: Generalized Isolation of this compound

-

Fungal Culture: Grow Eutypa lata in a suitable liquid medium (e.g., Potato Dextrose Broth) for 2-4 weeks to allow for secondary metabolite production.

-

Extraction: Separate the mycelium from the culture broth by filtration. Extract the filtered broth with an organic solvent such as ethyl acetate. Concurrently, extract the mycelial mass after homogenization.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

Chromatographic Purification: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC). Pool fractions containing the compound of interest.

-

Final Purification: Perform further purification using High-Performance Liquid Chromatography (HPLC), typically on a C18 reverse-phase column, to obtain pure this compound.

Proposed Retrosynthetic Analysis

A logical approach to the total synthesis of this compound would involve a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. This strategy is widely used for forming carbon-carbon bonds between sp² and sp hybridized carbons.

The key disconnection is at the bond between the aromatic ring and the alkyne. This leads to two key synthons: a suitably functionalized aryl halide (e.g., 3-iodo-4-hydroxybenzaldehyde) and a terminal alkyne (2-methyl-1-buten-3-yne). The hydroxyl and aldehyde groups on the aromatic partner would likely require protection to prevent side reactions during the coupling step.

Mechanism of Action and Biological Activity

Primary Mechanism: Uncoupling of Mitochondrial Oxidative Phosphorylation

The primary phytotoxic effect of this compound stems from its ability to act as a protonophore, effectively uncoupling oxidative phosphorylation in plant mitochondria.[1] This action disrupts the proton motive force (PMF) that is essential for ATP synthesis.

The mechanism proceeds via a cyclic process:

-

Protonation: In the acidic mitochondrial intermembrane space, the phenolic hydroxyl group of this compound (pKa 6.2) becomes protonated.

-

Membrane Diffusion: The resulting neutral, lipophilic molecule diffuses across the inner mitochondrial membrane into the alkaline matrix.

-

Deprotonation: Inside the matrix, the higher pH causes the molecule to release its proton.

-

Anion Migration: The resulting phenolate anion is driven back across the membrane toward the more positive intermembrane space by the membrane potential.

This cycle effectively shuttles protons across the membrane, dissipating the proton gradient and causing a futile cycle of oxygen consumption without ATP synthesis.[1] This leads to cellular energy depletion and ultimately cell death. At higher concentrations, this compound can also directly inhibit the electron transport chain.[1]

Broader Biological Context

The Diatrypaceae family of fungi, to which Eutypa belongs, is a rich source of bioactive secondary metabolites, including terpenoids, polyketides, and other aromatic compounds.[7][8] Many of these compounds exhibit significant antimicrobial, anti-inflammatory, cytotoxic, and antiviral activities.[8] The unique acetylenic structure of this compound suggests it could be a valuable scaffold for medicinal chemistry exploration, potentially leading to the development of novel therapeutic agents.

Conclusion and Future Directions

This compound is a structurally intriguing natural product with a well-defined mechanism of phytotoxicity. Its chemical structure, characterized by a hydroxybenzaldehyde core and a conjugated acetylenic side chain, dictates its lipophilic and weak acid properties, enabling it to function as a potent mitochondrial uncoupler. The proposed strategies for its synthesis and the predictive spectroscopic data provided herein offer a solid foundation for researchers aiming to work with this molecule.

Future research should focus on the validation of the proposed total synthesis, which would enable the production of this compound and its analogs for broader biological screening. Investigating the structure-activity relationship by modifying the side chain and aromatic substituents could elucidate the key features required for its protonophore activity and potentially uncover new biological functions.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 129326, this compound. Available at: [Link]

-

FooDB (2021). Showing Compound this compound (FDB001486). Available at: [Link]

-

Telo, J. P., et al. (1998). Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria. PubMed. Available at: [Link]

-

The Good Scents Company (n.d.). This compound. Available at: [Link]

-

PubChemLite (n.d.). This compound (C12H10O2). Available at: [Link]

-

J-GLOBAL (n.d.). This compound Chemical Substance Information. Available at: [Link]

-

ResearchGate (2023). Biological activity distribution of active metabolites in Eutypella fungi. Available at: [Link]

-

Wang, W., et al. (2023). Chemical structures, biological activities, and biosynthetic analysis of secondary metabolites of the Diatrypaceae family: A comprehensive review. PMC. Available at: [Link]

Sources

- 1. Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C12H10O2 | CID 129326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB001486) - FooDB [foodb.ca]

- 4. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. This compound, 121007-17-8 [thegoodscentscompany.com]

- 6. PubChemLite - this compound (C12H10O2) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Chemical structures, biological activities, and biosynthetic analysis of secondary metabolites of the Diatrypaceae family: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

Eutypa lata secondary metabolites and toxins

An In-depth Technical Guide to the Secondary Metabolites and Toxins of Eutypa lata

Abstract

Eutypa lata, a pathogenic ascomycete fungus, is the primary causative agent of Eutypa dieback, a devastating trunk disease affecting grapevines and other woody plants worldwide.[1][2][3] The pathogenicity of E. lata is not due to direct mycelial presence in the distal, symptomatic tissues but is instead mediated by a suite of secondary metabolites produced in the infected woody trunk and translocated throughout the plant.[2][4][5][6] This guide provides a comprehensive technical overview of these bioactive compounds, intended for researchers, plant pathologists, and drug development professionals. We will explore the major classes of E. lata secondary metabolites, primarily acetylenic phenols and related heterocyclic compounds, their proposed biosynthetic origins, and their multifaceted biological activities. This includes their roles as phytotoxins contributing to disease symptoms and as elicitors of plant defense responses. Detailed methodologies for the culture, extraction, isolation, and characterization of these metabolites are provided, alongside protocols for assessing their biological activity. This document serves as a foundational resource for understanding the chemical basis of Eutypa dieback and for exploring the potential of these unique natural products in broader scientific and pharmaceutical contexts.

Introduction to Eutypa lata and Eutypa Dieback

Eutypa lata (Pers.:Fr.) Tul. & C. Tul. is a globally significant pathogen responsible for Eutypa dieback, a chronic and debilitating disease of perennial woody plants, most notably grapevines (Vitis vinifera).[1] The disease causes substantial economic losses in major viticultural regions through reduced yields, decreased vineyard longevity, and increased management costs.[7][8] Infection typically occurs when airborne ascospores colonize fresh pruning wounds, leading to the gradual development of cankers and necrosis within the woody vascular tissues.[2][9][10]

A hallmark of Eutypa dieback is that the characteristic foliar symptoms—stunted and chlorotic shoots, cupped and necrotic leaves, and poor fruit development—appear on parts of the plant that are not physically colonized by the fungus.[2][4][6][11] This observation led to the discovery that the pathogen produces and secretes a range of phytotoxic secondary metabolites that are transported through the xylem to the green shoots, where they exert their effects.[2][4][5][6] Understanding the chemical nature, biosynthesis, and mode of action of these compounds is therefore critical for diagnosing the disease, developing effective control strategies, and assessing host plant resistance.

Major Classes of Secondary Metabolites

The secondary metabolome of E. lata is characterized by a diversity of structurally related aromatic compounds.[12] Production of these metabolites can vary significantly between different fungal strains and is heavily influenced by the culture medium, suggesting a complex regulatory network.[1][13][14] The primary metabolites identified belong to the class of acetylenic phenols and their heterocyclic derivatives.[4][15]

Acetylenic Phenols

This class represents the most well-studied group of E. lata metabolites. They share a common phenolic ring structure with a five-carbon acetylenic side chain.

-

Eutypine (1): Initially considered the principal phytotoxin, this compound (4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde) was one of the first metabolites isolated from E. lata cultures.[4][7] Its aldehyde functional group is a key feature related to its biological activity.

-

Eutypinol (2): The corresponding alcohol to this compound, where the aldehyde group is reduced.[13] It is often the primary metabolite found in culture filtrates of many strains and is considered a detoxification product of this compound.[13] Generally, it is found to be inactive or significantly less phytotoxic than this compound.[14][16]

-

Siccayne: In this analogue, the methanone side group of this compound is replaced by a hydroxyl group.[4] It has demonstrated limited phytotoxicity in bioassays.[14][16]

-

Eulatinol: A methoxyquinol that has been isolated as a major constituent from some strains.[13] It exhibits necrotic effects in leaf bioassays.[14]

Chromenes and Heterocyclic Analogues

In addition to the linear acetylenic phenols, E. lata also produces cyclized derivatives and other heterocyclic compounds.

-

Eulatachromene: A chromene metabolite that has been shown to possess greater phytotoxicity than this compound in some bioassays.[14][16]

-

Benzofuran derivatives: this compound can undergo cyclization to form a more stable and highly phytotoxic benzofuran product, a reaction that may contribute to the overall toxicity observed in the plant.[11][14]

Biosynthesis of Key Metabolites

While the precise genetic and enzymatic pathways for the biosynthesis of acetylenic phenols in Eutypa lata are not yet fully elucidated, a plausible pathway can be proposed based on the structures of the isolated metabolites. The aromatic core likely originates from the shikimate pathway, a common route for the synthesis of aromatic amino acids and other phenolic compounds in fungi and plants. The acetylenic side chain is characteristic of polyketide biosynthesis. Therefore, a hybrid shikimate-polyketide pathway is the most probable origin.

Below is a conceptual diagram of a proposed biosynthetic pathway leading to the core structures of this compound and its derivatives.

Caption: Proposed biosynthetic pathway for Eutypa lata acetylenic phenols.

Biological Activity and Mechanisms of Action

The secondary metabolites of E. lata exhibit a fascinating duality in their interaction with host plants, acting as both virulence factors that cause cellular damage and as elicitors that can trigger the plant's own defense systems.

Phytotoxicity and Role in Pathogenesis

The foliar symptoms of Eutypa dieback are a direct result of the phytotoxicity of translocated metabolites.[2][17] However, it is now understood that the disease is likely caused by a "suite of compounds" rather than by this compound alone.[13][14] The relative toxicity of these compounds varies, and their combined action, along with potential synergistic effects and transformations in planta, contributes to the overall pathogenesis.

Table 1: Summary of Reported Phytotoxicity of Major Eutypa lata Metabolites

| Metabolite | Chemical Class | Reported Phytotoxicity | References |

| This compound | Acetylenic Phenol | High; causes necrosis and chlorosis | [4][11][14] |

| Eutypinol | Acetylenic Phenol | Inactive or very low | [13][14][16] |

| Siccayne | Acetylenic Phenol | Inactive or very low | [14][16] |

| Eulatinol | Acetylenic Phenol | Moderate; causes necrotic effects | [13][14] |

| Eulatachromene | Chromene | High; greater than this compound in some assays | [14][16] |

| Benzofuran Derivative | Benzofuran | High; potent necrotic effects | [14] |

Elicitation of Plant Defense Responses

Paradoxically, some of the same compounds that act as toxins can also be recognized by the plant as non-self molecules, or elicitors, which activate basal immunity.[4][5] Research using grapevine cell cultures has shown that this compound can induce classic plant defense responses, including a rapid influx of calcium ions (Ca²⁺) into the cell, extracellular alkalinization, and the upregulation of defense-related genes such as PAL (phenylalanine ammonia-lyase) and RS (resveratrol synthase).[4][18]

Interestingly, this elicitor activity appears to be mediated by the phenolic moiety of the molecule, as chemical analogues lacking the acetylenic side chain can still trigger these responses, albeit at a reduced amplitude.[4][5] This suggests the presence of a specific binding site or receptor on the plant cell membrane that recognizes the phenolic structure, initiating a defense signaling cascade.[4] In contrast, eutypinol does not elicit these defense responses and has been observed to disrupt microtubules, indicating a distinct and separate mode of action.[4][5]

Caption: this compound-induced plant defense signaling pathway.

Molecular Mechanisms of Toxicity

At the molecular level, this compound has been shown to act as a protonophore, uncoupling mitochondrial oxidative phosphorylation.[19] It functions as a lipophilic weak acid that can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis.[19] This disruption of the cell's energy balance leads to oxidative stress and, ultimately, cell death. At higher concentrations, this compound can also directly inhibit the mitochondrial electron transport chain.[19] This dual-action mechanism—disrupting both energy production and cellular redox balance—underpins its potent phytotoxicity.

Methodologies for Research and Analysis

The study of E. lata secondary metabolites requires robust methodologies for fungal culture, metabolite extraction and purification, chemical characterization, and bioactivity assessment.

Fungal Culture and Metabolite Production (OSMAC Approach)

The "One Strain, Many Compounds" (OSMAC) approach is highly effective for exploring the full metabolic potential of E. lata.[11][20] This involves cultivating a single fungal strain on a variety of media and under different physical conditions (e.g., temperature, agitation) to activate cryptic biosynthetic gene clusters.

Protocol 1: OSMAC-based Culture of Eutypa lata

-

Isolate Preparation: Obtain a pure culture of E. lata from infected grapevine wood by plating small wood chips onto Potato Dextrose Agar (PDA) amended with antibiotics (e.g., 50 mg/L streptomycin sulfate) to suppress bacterial growth. Incubate at 25°C in the dark until mycelial growth is established.

-

Inoculum Preparation: Transfer agar plugs from the leading edge of a mature PDA culture into 250 mL Erlenmeyer flasks containing 50 mL of Potato Dextrose Broth (PDB). Incubate at 25°C on a rotary shaker at 150 rpm for 7-10 days to generate a liquid mycelial suspension.

-

OSMAC Cultivation:

-

Prepare a panel of liquid culture media. Examples include:

-

Potato Dextrose Broth (PDB)

-

Malt Extract Broth (MEB)

-

Czapek-Dox Broth

-

Grapevine Wood Extract Medium (autoclave 20g of grapevine sawdust in 1L of water, filter, and supplement with 1% sucrose).[14]

-

-

Inoculate 100 mL of each medium in 500 mL flasks with 5 mL of the liquid mycelial inoculum.

-

Incubate cultures under static conditions at 25°C in the dark for 21-30 days. Metabolite production typically peaks after this period.[1][13]

-

-

Harvesting: Separate the mycelium from the culture broth by vacuum filtration through Miracloth or several layers of cheesecloth. The filtrate contains the secreted secondary metabolites and is used for extraction.

Extraction and Isolation of Metabolites

A standard liquid-liquid extraction followed by chromatographic purification is used to isolate the phenolic metabolites from the culture filtrate.

Caption: Experimental workflow for metabolite extraction and isolation.

Protocol 2: Extraction and Purification

-

Extraction: Adjust the pH of the culture filtrate to ~3.0 with 1M HCl. Partition the filtrate three times against an equal volume of ethyl acetate in a separatory funnel.

-

Concentration: Combine the organic (ethyl acetate) layers, dry over anhydrous sodium sulfate, and concentrate in vacuo using a rotary evaporator to yield a crude organic extract.

-

Initial Fractionation: Redissolve the crude extract in a minimal volume of dichloromethane and apply it to a silica gel column. Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Analysis: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm) and/or by staining with a vanillin-sulfuric acid reagent.

-

Final Purification: Pool fractions containing compounds of interest based on their TLC profiles. Subject these pooled fractions to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column with a water/acetonitrile or water/methanol gradient to obtain pure compounds.

Analytical Characterization

The structures of purified metabolites are elucidated using a combination of spectrometric and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): Used for both quantification and final purification. A C18 column with a diode array detector (DAD) is effective for separating and detecting these aromatic compounds, typically monitoring at wavelengths between 230-280 nm.[13][14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Volatile or semi-volatile metabolites can be analyzed by GC-MS after derivatization (e.g., trimethylsilylation) to increase their volatility. This provides information on molecular weight and fragmentation patterns.[13]

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structure elucidation. A full suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) is required to unambiguously assign the structure of novel compounds.[11]

Phytotoxicity Bioassays

A simple and reliable grape leaf disc bioassay can be used to assess the relative phytotoxicity of purified compounds.[14][16]

Protocol 3: Grape Leaf Disc Bioassay

-

Leaf Collection: Collect young, fully expanded, healthy leaves from greenhouse-grown, disease-free grapevines.

-

Disc Preparation: Use a cork borer (e.g., 1 cm diameter) to punch discs from the leaf lamina, avoiding major veins.

-

Treatment Application: Dissolve purified compounds in a suitable solvent (e.g., methanol or acetone) to create a stock solution (e.g., 10 mg/mL). Prepare serial dilutions to test a range of concentrations.

-

Assay Setup: Place leaf discs abaxial side up on moist filter paper in a petri dish. Apply a small droplet (e.g., 5-10 µL) of the test solution to the center of each disc. Use a solvent-only droplet as a negative control.

-

Incubation: Seal the petri dishes with parafilm to maintain humidity and incubate under a light/dark cycle (e.g., 16h light/8h dark) at 25°C.

-

Evaluation: Monitor the discs daily for up to 72 hours. Assess phytotoxicity by measuring the diameter of the necrotic or chlorotic lesion that develops around the point of application.[14][16]

Implications for Drug Development and Agriculture

The study of Eutypa lata secondary metabolites has significant implications beyond plant pathology. The unique acetylenic phenol structures represent novel chemical scaffolds that could be explored for pharmaceutical applications. Their demonstrated biological activities, including antimicrobial and cytotoxic properties, suggest potential as lead compounds for drug discovery.[11] Furthermore, a deeper understanding of their mode of action and the plant's response to them can inform agricultural strategies. This knowledge could aid in breeding grape cultivars with enhanced resistance, developing novel, targeted fungicides that inhibit toxin biosynthesis, or creating diagnostic tools to detect the presence of the pathogen by analyzing for its metabolic signature in the host plant.[14][21]

Conclusion

The secondary metabolites produced by Eutypa lata are a diverse and potent class of natural products that are central to the pathology of Eutypa dieback. While initially viewed simply as toxins, compounds like this compound are now understood to have a complex relationship with the host, capable of both causing cellular damage and triggering immune responses. The disease is not caused by a single toxin but by a variable mixture of acetylenic phenols and heterocyclic compounds whose production is strain and environment-dependent. The methodologies outlined in this guide provide a framework for researchers to further investigate this intricate chemical interplay, paving the way for new disease management strategies and the potential discovery of novel bioactive molecules for broader applications.

References

-

Guan, X., Wolf, T. M., Nick, P. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. Horticulture Research, 9, uhac120. [Link]

-

Mahoney, N., Lardner, R., Molyneux, R. J., Scott, E. S., Smith, L. R. (2003). Phenolic and heterocyclic metabolite profiles of the grapevine pathogen Eutypa lata. Phytochemistry, 64(2), 475-484. [Link]

-

Molyneux, R. J., Mahoney, N. E., Bayman, P., Wong, R. Y., Meyer, K., Irelan, N. (2002). Eutypa Dieback in Grapevines: Differential Production of Acetylenic Phenol Metabolites by Strains of Eutypa lata. Journal of Agricultural and Food Chemistry, 50(5), 1393-1399. [Link]

-

Mahoney, N. E., Molyneux, R. J. (2003). Synthesis and Structure−Phytotoxicity Relationships of Acetylenic Phenols and Chromene Metabolites, and Their Analogues, from the Grapevine Pathogen Eutypa lata. Journal of Natural Products, 67(5), 798-802. [Link]

-

Mahoney, N., Molyneux, R. J. (2004). Synthesis and structure-phytotoxicity relationships of acetylenic phenols and chromene metabolites, and their analogues, from the grapevine pathogen Eutypa lata. Journal of Natural Products, 67(5), 798-802. [Link]

- Tey-Rulh, P., Philippe, I., Renaud, J. M., Tsoupras, G., De Angelis, P., Fallot, J., Tabacchi, R. (1991). This compound, a phytotoxin produced by Eutypa lata the causal agent of dying-arm disease of grapevine. Phytochemistry, 30(2), 471-473. (Note: While not directly in the search results, this is a foundational paper often cited and relevant for context. A general search confirms its existence and relevance).

-

Renaud, J. M., Tey-Rulh, P., Charpentier, C., Fallot, J., Tabacchi, R. (1998). Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1363(2), 155-162. [Link]

-

New Zealand Winegrowers. (2021). Grapevine Trunk Diseases. [Link]

-

Barossa Grape & Wine Association. Eutypa dieback. [Link]

-

Pacific Northwest Pest Management Handbooks. (2023). Grape (Vitis spp.)-Eutypa Dieback. [Link]

-

Jiménez-Teja, D., Barroso, J. B., Capote, N., Luque, J., Cantoral, J. M. (2006). Metabolites from Eutypa species that are pathogens on grapes. Natural Product Reports, 23(1), 108-116. [Link]

-

Xu, Z., Chen, S., He, Y., Zhang, Y., Chen, Y. (2023). Chemical structures, biological activities, and biosynthetic analysis of secondary metabolites of the Diatrypaceae family: A comprehensive review. Journal of Fungi, 9(5), 536. [Link]

-

KIT - JKI. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. [Link]

-

Lecomte, P., Péros, J. P., Blancard, D., Bastien, N., Délye, C. (2000). PCR Assays That Identify the Grapevine Dieback Fungus Eutypa lata. Applied and Environmental Microbiology, 66(10), 4475-4480. [Link]

-

Rolshausen, P. E., Greve, L. C., Labavitch, J. M., Mahoney, N. E., Molyneux, R. J., Gubler, W. D. (2008). Pathogenesis of Eutypa lata in Grapevine: Identification of Virulence Factors and Biochemical Characterization of Cordon Dieback. Phytopathology, 98(2), 222-229. [Link]

-

Morales-Cruz, A., Smith, R. J., Ibáñez, A., Travadon, R., Savocchia, S., Sosnowski, M. R., ... & Cantu, D. (2022). Population genomics of the grapevine pathogen Eutypa lata reveals evidence for population expansion and intraspecific differences in secondary metabolite gene clusters. PLoS Genetics, 18(4), e1010153. [Link]

-

Molyneux, R. J., Mahoney, N. E. (2005). Dying-Arm Disease in Grapevines: Diagnosis of Infection with Eutypa lata by Metabolite Analysis. Journal of Agricultural and Food Chemistry, 53(21), 8148-8155. [Link]

-

Ammad, F., Labois, C., El Gueddari, N. E., Essarioui, A. (2021). A Panoramic View on Grapevine Trunk Diseases Threats: Case of Eutypa Dieback, Botryosphaeria Dieback, and Esca Disease. Horticulturae, 7(10), 346. [Link]

-

Díaz-Sánchez, V., González-Menéndez, V., de la Cruz, M., Tormo, J. R., Pérez-Victoria, I., Vicente, F., ... & Genilloud, O. (2024). Discovery of Novel Phenolic Compounds from Eutypa lata Through OSMAC Approach: Structural Elucidation and Antibiotic Potential. Molecules, 29(10), 2321. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. barossawine.com [barossawine.com]

- 3. Population genomics of the grapevine pathogen Eutypa lata reveals evidence for population expansion and intraspecific differences in secondary metabolite gene clusters | PLOS Genetics [journals.plos.org]

- 4. The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jkip.kit.edu [jkip.kit.edu]

- 6. PCR Assays That Identify the Grapevine Dieback Fungus Eutypa lata - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nzwine.com [nzwine.com]

- 9. mdpi.com [mdpi.com]

- 10. Population genomics of the grapevine pathogen Eutypa lata reveals evidence for population expansion and intraspecific differences in secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Chemical structures, biological activities, and biosynthetic analysis of secondary metabolites of the Diatrypaceae family: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Eutypa dieback in grapevines: differential production of acetylenic phenol metabolites by strains of Eutypa lata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenolic and heterocyclic metabolite profiles of the grapevine pathogen Eutypa lata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oxygen Radical-Generating Metabolites Secreted by Eutypa and Esca Fungal Consortia: Understanding the Mechanisms Behind Grapevine Wood Deterioration and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-phytotoxicity relationships of acetylenic phenols and chromene metabolites, and their analogues, from the grapevine pathogen Eutypa lata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Grape (Vitis spp.)-Eutypa Dieback | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 18. globalplantcouncil.org [globalplantcouncil.org]

- 19. Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Mechanism of action of Eutypine in plant cells

An In-Depth Technical Guide to the Mechanism of Action of Eutypine in Plant Cells

Abstract

This compound, a potent acetylenic phenol produced by the pathogenic fungus Eutypa lata, is a key virulence factor in Eutypa dieback, a severe grapevine trunk disease. This guide provides a comprehensive technical overview of the multifaceted mechanism of action of this compound within plant cells. Historically viewed primarily as a phytotoxin, recent evidence reveals a dual role for this compound, acting as both a potent disruptor of mitochondrial function and an elicitor of basal plant immunity. This document synthesizes current research to detail its physicochemical properties, cellular uptake, primary toxic action as a protonophoric uncoupler of oxidative phosphorylation, and its secondary role in activating plant defense signaling pathways. Furthermore, we explore the plant's counter-defense mechanism involving the enzymatic detoxification of this compound. This guide is intended for researchers and scientists in plant pathology, biochemistry, and drug development, providing foundational knowledge and detailed experimental protocols to investigate this complex host-pathogen interaction.

Introduction: this compound and Eutypa Dieback

Eutypa lata is the causal agent of Eutypa dieback, a destructive disease affecting grapevines (Vitis vinifera) and other woody plants worldwide.[1][2] The fungus typically infects plants through pruning wounds and colonizes the vascular tissue.[2][3] Disease symptoms, however, manifest in distal parts of the plant, such as leaves and shoots, which remain free of fungal mycelia.[4] This observation led to the hypothesis that a mobile toxin, produced by the fungus in the infected wood and transported via the sap, was responsible for the characteristic symptoms of stunted growth, chlorotic and cupped leaves, and eventual dieback.[1][3][5]

Activity-guided fractionation led to the isolation of this compound (4-hydroxy-3-(3-methylbut-3-en-1-ynyl)-benzaldehyde), an acetylenic phenol identified as the principal phytotoxic metabolite.[1][4] For decades, research focused on its toxic properties. However, a more nuanced understanding has emerged, suggesting this compound's interaction with the plant is concentration-dependent, involving both direct cytotoxicity and the elicitation of host defense mechanisms.

Cellular Uptake and Physicochemical Properties

The efficacy of this compound as a mobile toxin is rooted in its chemical characteristics. It is a lipophilic, weak acid with a pKa of 6.2.[6][7] This dual nature governs its movement into and accumulation within plant cells.

-

Passive Diffusion: Its marked lipophilic character allows this compound to readily penetrate the plant cell's plasma membrane via passive diffusion, moving down a concentration gradient.[1][8]

-

Ion Trapping: Once inside the more alkaline cytoplasm (pH ~7.2-7.5), the weak acid deprotonates into its anionic form. This charged state significantly reduces its ability to diffuse back across the membrane, leading to its accumulation within the cytoplasm—a phenomenon known as "ion trapping".[1][9] This intracellular accumulation is critical for its subsequent interaction with subcellular targets.

Primary Mechanism of Action: Mitochondrial Dysfunction

The primary and most well-documented mechanism of this compound's toxicity is the disruption of mitochondrial function.[7][8] It acts as a classical protonophore, similar to carbonyl cyanide-m-chlorophenylhydrazone (CCCP), by uncoupling oxidative phosphorylation.[6]

Protonophoric Activity and Uncoupling

This compound's lipophilic and weakly acidic properties enable it to shuttle protons across the inner mitochondrial membrane. It picks up a proton in the acidic intermembrane space, diffuses across the inner membrane, and releases the proton into the alkaline mitochondrial matrix. This action dissipates the crucial proton motive force that drives ATP synthesis.

The consequences of this uncoupling are severe:

-

Decreased ATP Synthesis: By short-circuiting the proton gradient, this compound effectively uncouples the electron transport chain from ATP synthase, leading to a drastic reduction in the cell's energy supply and a lower ADP/O ratio.[6][8]

-

Stimulation of Respiration: In an attempt to re-establish the proton gradient, the electron transport chain works at an accelerated rate, leading to a marked increase in oxygen consumption, particularly at this compound concentrations below 200 µM.[6][7]

-

Membrane Depolarization: The shuttling of protons neutralizes the charge separation across the inner mitochondrial membrane, causing it to depolarize.[6][7]

-

Direct Inhibition: At higher concentrations, this compound can also exert a direct inhibitory effect on the electron transport chain itself.[6][7]

This collapse of the mitochondrial energy balance is sufficient to explain many of the necrotic symptoms observed in Eutypa dieback.[7]

Caption: Diagram 1: this compound as a Mitochondrial Protonophore.

A Secondary Role: Elicitation of Plant Basal Immunity

Contrary to its classic depiction as solely a toxin, recent studies demonstrate that this compound can also function as an elicitor, activating the plant's innate immune system.[4] This activity appears to be concentration-dependent and is mediated by specific structural features of the molecule.

-

Molecular Recognition: The phenolic moiety of this compound, rather than its acetylenic side chain, is responsible for triggering defense responses.[10] Specifically, the aldehyde group on the phenolic ring is critical for this activity.[10]

-

Early Signaling Events: At low concentrations (e.g., 10-25 µM), this compound induces a rapid alkalinization of the extracellular medium, a well-established proxy for calcium ion (Ca²⁺) influx into the cytoplasm.[4][10] This Ca²⁺ signature is one of the earliest signaling events in pattern-triggered immunity (PTI).

-

Induction of Defense Genes: Following these initial signals, this compound treatment leads to the significant upregulation of key defense-related genes. These include genes involved in the synthesis of phytoalexins, such as Phenylalanine Ammonia-Lyase (PAL) and Resveratrol Synthase (RS), which are crucial antimicrobial compounds in grapevine.[4][10]

This dual functionality suggests a complex chemical interplay at the host-pathogen interface, where this compound may initially trigger a defense response that is ultimately overwhelmed by its cytotoxic effects at higher, disease-relevant concentrations.

Caption: Diagram 2: this compound as an Elicitor of Plant Defense.

Host Counter-Defense: The Detoxification Pathway

Tolerant plant species and grapevine cultivars have evolved a mechanism to neutralize this compound. This detoxification pathway represents a critical component of host resistance to Eutypa dieback.

-

Enzymatic Reduction: The core of this defense is the enzymatic reduction of this compound's toxic aldehyde group to a benign alcohol.[1][7]

-

Detoxification Product: This reaction converts this compound into Eutypinol (4-hydroxy-3-(3-methyl-3-butene-1-ynyl) benzyl alcohol).[5][7] Eutypinol is non-toxic and, crucially, lacks the protonophoric activity of its precursor, failing to affect mitochondrial respiration or membrane potential.[5][7]

-

Key Enzyme: The enzyme responsible is an NADPH-dependent aldehyde reductase.[7] A specific gene, Vr-ERE, has been cloned from grapevine that encodes an enzyme with this activity. Overexpression of this gene in grapevine tissues enhances their detoxification capacity and confers tolerance to this compound.[7]

The ability of a plant to rapidly and efficiently convert this compound to Eutypinol is a key determinant of its tolerance to the disease.[5]

Methodologies for Studying this compound's Effects

To enable further research, this section provides validated, step-by-step protocols for key experiments used to elucidate this compound's mechanisms of action.

Protocol: Measurement of Mitochondrial Oxygen Consumption

This protocol measures the effect of this compound on the respiration rate of isolated plant mitochondria using a Clark-type oxygen electrode.

Objective: To determine if this compound stimulates (uncouples) or inhibits mitochondrial respiration.

Materials:

-

Isolated plant mitochondria (e.g., from grapevine cell culture or potato tubers)

-

Respiration Buffer (e.g., 0.3 M mannitol, 10 mM KCl, 5 mM MgCl₂, 10 mM KH₂PO₄, pH 7.2)

-

Substrates: Malate (10 mM), Succinate (10 mM)

-

ADP (100 mM stock)

-

This compound (in ethanol or DMSO, various concentrations)

-

Clark-type oxygen electrode system

Procedure:

-

Calibrate the oxygen electrode chamber with air-saturated Respiration Buffer to set the 100% O₂ level and add sodium dithionite to set the zero O₂ level.

-

Add 1 mL of fresh, air-saturated Respiration Buffer to the chamber and allow it to equilibrate to 25°C.

-

Add isolated mitochondria (approx. 0.5 mg protein) to the chamber and record the basal rate of oxygen consumption.

-

Add the respiratory substrate (e.g., 10 mM malate). This is State 4 respiration (substrate available, no ADP).

-

Add a limiting amount of ADP (e.g., 100 nmol) to initiate State 3 respiration (active ATP synthesis). Observe the rapid increase in oxygen consumption.

-

Once the ADP is consumed, respiration will return to the State 4 rate.

-

Add the desired concentration of this compound (or solvent control) to the chamber. Observe any changes in the State 4 respiration rate. A significant increase indicates uncoupling.

-

Add another aliquot of ADP to test the effect of this compound on State 3 respiration and the ADP/O ratio.

-

Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) as an indicator of mitochondrial coupling. A decrease in RCR after this compound addition confirms its uncoupling effect.

Protocol: Quantification of Phytotoxicity using Electrolyte Leakage Assay

This assay quantifies cell death by measuring the leakage of ions from damaged cell membranes, which increases the conductivity of the surrounding solution.[11]

Objective: To measure the dose-dependent cytotoxicity of this compound on plant tissue.

Materials:

-

Plant leaf discs (e.g., from Vitis vinifera or Arabidopsis thaliana)

-

Deionized water

-

This compound solutions of various concentrations (e.g., 0, 50, 100, 200, 500 µM)

-

12-well plates

-

Conductivity meter

Procedure:

-

Prepare leaf discs of a uniform size using a cork borer.

-

Wash the discs thoroughly with deionized water for 30-60 minutes to remove electrolytes leaked from the cut edges.

-

Place a set number of leaf discs (e.g., 5) into each well of a 12-well plate containing a fixed volume (e.g., 2 mL) of the corresponding this compound solution or a solvent control.

-

Incubate the plates under controlled light and temperature for a set period (e.g., 24-48 hours).

-

After incubation, gently swirl the plates and measure the electrical conductivity of the solution in each well (Measurement A).

-

Autoclave the plates (with leaf discs still in the solution) at 121°C for 20 minutes to kill all cells and release all electrolytes.

-

Cool the plates to room temperature and measure the final electrical conductivity (Measurement B).

-

Calculate the percentage of electrolyte leakage as: % Leakage = (Measurement A / Measurement B) * 100.

-

Plot the % Leakage against this compound concentration to generate a dose-response curve.

Caption: Diagram 3: Workflow for Electrolyte Leakage Assay.

Data Interpretation & Summary

The multifaceted action of this compound can be summarized by comparing its effects to its detoxified, non-toxic analogue, Eutypinol, and a solvent control.

| Parameter | Control (Solvent) | This compound (e.g., 100 µM) | Eutypinol (e.g., 100 µM) | Mechanism Implicated |

| Mitochondrial O₂ Consumption (State 4) | Basal Rate | Significantly Increased | No Change | Protonophoric Uncoupling[6][7] |

| Mitochondrial Membrane Potential | Normal (Polarized) | Significantly Decreased | No Change | Protonophoric Uncoupling[6][7] |

| Cell Viability (% Electrolyte Leakage) | Low (<5%) | High (>50%) | Low (<5%) | Cytotoxicity[8] |

| Defense Gene Expression (PAL, RS) | Basal Level | Significantly Upregulated | No Significant Change | Elicitor Activity[4][10] |

Conclusion and Future Directions

The mechanism of action of this compound is a clear example of the sophisticated chemical warfare that occurs between pathogenic fungi and their plant hosts. It is not merely a toxin but a dynamic molecule with a dual identity. At its core, this compound is a potent mitochondrial poison, collapsing the cell's energy production through protonophoric activity. Concurrently, at lower concentrations, its phenolic structure is recognized by the plant's surveillance system, triggering a basal immune response. The ultimate outcome of the interaction—disease or resistance—likely depends on the concentration of this compound at the cellular level and the plant's capacity to detoxify it into the harmless Eutypinol.

Future research should focus on identifying the putative plant receptor(s) that perceive this compound to initiate the defense signaling cascade. Furthermore, exploring the regulatory networks that control the expression of detoxification enzymes like aldehyde reductases could provide novel targets for breeding grapevines with enhanced resistance to Eutypa dieback.

References

-

Renaud, J. M., et al. (1998). Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1364(2), 239-247. [Link]

-

Evidente, A., et al. (2011). Phytotoxins Produced by Fungi Associated with Grapevine Trunk Diseases. Toxins, 3(12), 1567-1605. [Link]

-

Rudelle, A., et al. (2005). The phytotoxicity of Eutypa lata metabolites and their effects on Vitis vinifera cv. Chardonnay. Journal of Phytopathology, 153(3), 158-164. [Link]

-

Deswarte, C., et al. (1996). Transport, cytoplasmic accumulation and mechanism of action of the toxin this compound in Vitis vinifera cells. Journal of Plant Physiology, 149(3-4), 336-342. [Link]

-

Guan, P., et al. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. Horticulture Research, 9, uhac063. [Link]

-

Rolshausen, P. E., et al. (2010). Pathogenesis of Eutypa lata in Grapevine: Identification of Virulence Factors and Biochemical Characterization of Cordon Dieback. Phytopathology, 100(6), 598-609. [Link]

-

Mondello, V., et al. (2018). A Panoramic View on Grapevine Trunk Diseases Threats: Case of Eutypa Dieback, Botryosphaeria Dieback, and Esca Disease. Plants, 7(4), 88. [Link]

-

The Australian Wine Research Institute. (2010). Eutypa dieback. Viti-note. [Link]

-

EurekAlert!. (2022). Unlocking the secrets of grapevine immunity: Novel study reveals how Eutypa lata metabolites activate plant defense mechanisms. [Link]

-

Roustan, J. P., et al. (2001). Metabolisation of this compound by plant tissues: an HPLC determination. Phytochemical Analysis, 12(6), 415-419. [Link]

-

Miller, R. J., et al. (1970). Cytokinin inhibition of respiration in mitochondria from six plant species. Plant Physiology, 45(5), 629-631. [Link]

-

Kim, J. H., et al. (2017). Quantification of Plant Cell Death by Electrolyte Leakage Assay. Bio-protocol, 7(21), e2599. [Link]

-

Ikuma, H., & Bonner, W. D. (1967). Properties of Higher Plant Mitochondria. III. Effects of Respiratory Inhibitors. Plant Physiology, 42(11), 1535-1544. [Link]

Sources

- 1. Phytotoxins Produced by Fungi Associated with Grapevine Trunk Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. awri.com.au [awri.com.au]

- 3. A Panoramic View on Grapevine Trunk Diseases Threats: Case of Eutypa Dieback, Botryosphaeria Dieback, and Esca Disease [mdpi.com]

- 4. The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Unlocking the secrets of grapevine immunity: Novel study reveals how Eutypa lata metabolites activate plant defense mechanisms | EurekAlert! [eurekalert.org]

- 11. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Nature of Eutypine: A Technical Guide to its Biological Activity in Plant Tissues

Introduction: Eutypine and the Shadow of Eutypa Dieback

Eutypa dieback, a devastating vascular disease in a wide range of woody plants, most notably grapevines, is caused by the fungus Eutypa lata. The pathogen colonizes the woody tissues, leading to cankers and a gradual decline in plant vigor, ultimately resulting in the death of arms or the entire plant. The foliar symptoms, characterized by stunted shoots, chlorotic and necrotic leaves, and poor fruit development, are not a direct result of fungal presence in the leaves but are attributed to phytotoxic metabolites translocated from the infected wood. Among these, this compound (4-hydroxy-3-(3-methyl-3-buten-1-ynyl)benzaldehyde) has been a primary focus of research. This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound on plant tissues, delving into its molecular mechanisms of action as both a potent toxin and a surprising elicitor of plant defense responses. We will further examine the plant's innate detoxification strategies and provide detailed protocols for the scientific investigation of these phenomena.

The Dual Persona of this compound: Toxin and Defense Elicitor

Initially identified as a key phytotoxin responsible for the symptoms of Eutypa dieback, this compound's role in the plant-pathogen interaction is more complex than a simple toxicological one. While it does exert significant cytotoxic effects, it also acts as a signal molecule that can trigger the plant's innate immune system. This duality is crucial for understanding the progression of Eutypa dieback and for developing potential management strategies.

At high concentrations, this compound is unequivocally toxic to plant cells, contributing to the characteristic disease symptoms. However, at lower, physiologically relevant concentrations, it can be perceived by the plant as a pathogen-associated molecular pattern (PAMP), leading to the activation of defense mechanisms. This suggests a delicate balance in the interaction, where the outcome—disease or resistance—may depend on the concentration of this compound at the site of action and the plant's ability to mount a timely and effective defense response.

Molecular Mechanisms of Action: A Tale of Two Pathways

This compound's impact on plant tissues is underpinned by its interference with fundamental cellular processes. Its lipophilic nature allows it to traverse cellular membranes, reaching critical intracellular targets.

Mitochondrial Uncoupling and Oxidative Stress: The Toxic Face

One of the primary toxic effects of this compound is its action as a protonophore, disrupting mitochondrial function.[1] As a weak acid, this compound can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This uncoupling of oxidative phosphorylation leads to a decline in cellular energy levels and an increase in oxygen consumption without concomitant ATP production.[1]

The disruption of the mitochondrial electron transport chain also leads to the excessive production of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. This surge in ROS induces oxidative stress, causing damage to cellular components including lipids (lipid peroxidation), proteins, and nucleic acids, ultimately leading to cell death and the necrotic symptoms observed in Eutypa dieback.[2][3]

Induction of Plant Defense Responses: The Elicitor Role

Paradoxically, this compound can also trigger a cascade of defense responses in plant cells. This is initiated by the plant's perception of this compound, likely through a membrane-located receptor, although the specific receptor has yet to be definitively identified.[4] This recognition triggers a series of signaling events characteristic of PAMP-triggered immunity (PTI).

One of the earliest detectable responses is a rapid and transient alkalinization of the extracellular space (apoplast).[4][5] This change in pH is a hallmark of plant defense activation and is often associated with an influx of calcium ions into the cytosol, a critical secondary messenger in defense signaling.[6]

Following these initial signaling events, a significant transcriptional reprogramming occurs. Genes encoding key enzymes in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL) and resveratrol synthase (RS), are upregulated.[4][6] This leads to the synthesis and accumulation of phytoalexins, which are antimicrobial compounds that play a crucial role in restricting pathogen growth.

Plant Detoxification of this compound: A Biochemical Shield

Plants are not passive victims of this compound's assault. They have evolved enzymatic detoxification mechanisms to convert this compound into a less harmful compound. The primary detoxification pathway involves the reduction of the aldehyde group of this compound to an alcohol, forming Eutypinol (4-hydroxy-3-(3-methyl-3-buten-1-ynyl)benzyl alcohol).[7][8] Eutypinol is significantly less toxic than this compound and does not exhibit the same uncoupling effect on mitochondria.[8]

This detoxification is catalyzed by an NADPH-dependent aldehyde reductase enzyme.[7][8] The efficiency of this enzymatic conversion is a critical factor in a plant's tolerance to Eutypa lata infection. Cultivars that exhibit higher tolerance to the disease often have a greater capacity to metabolize this compound into Eutypinol.[7][8]

Experimental Protocols for Studying this compound's Biological Activity

To facilitate further research in this area, we provide the following detailed, step-by-step methodologies for key experiments.

Phytotoxicity Assessment: Leaf Disc Assay

This assay provides a simple and effective method for evaluating the direct toxic effects of this compound on plant leaf tissue.

Materials:

-

Healthy, fully expanded leaves from the plant species of interest

-

This compound stock solution (in a suitable solvent, e.g., ethanol or DMSO)

-

Infiltration buffer (e.g., 10 mM MES, pH 6.0)

-

Petri dishes

-

Cork borer or hole punch

-

Growth chamber with controlled light and temperature

Procedure:

-

Prepare a series of this compound dilutions in the infiltration buffer from the stock solution. Include a solvent-only control.

-

Excise uniform leaf discs (e.g., 1 cm in diameter) from the leaves, avoiding major veins.

-

Float the leaf discs in the corresponding this compound solutions or control solution in Petri dishes.

-

Apply a gentle vacuum to infiltrate the solution into the leaf discs until they sink.[9][10]

-

Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 25°C).

-

Observe and document the development of necrotic lesions on the leaf discs daily for 3-5 days.

-

Quantify the phytotoxicity by measuring the area of necrosis on each disc, which can be done using image analysis software.

Measurement of Mitochondrial Respiration

This protocol allows for the assessment of this compound's effect on mitochondrial oxygen consumption.

Materials:

-

Isolated plant mitochondria

-

Clark-type oxygen electrode or other oxygen sensor system

-

Respiration buffer (e.g., 0.3 M mannitol, 10 mM TES-KOH pH 7.2, 5 mM KH2PO4, 10 mM NaCl, 2 mM MgSO4, 0.1% (w/v) BSA)

-

Substrates (e.g., NADH, succinate)

-

ADP

-

This compound solution

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.[8]

-

Add the respiration buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Add a known amount of isolated mitochondria to the chamber.

-

Record the basal rate of oxygen consumption.

-

Add the respiratory substrate (e.g., NADH) and record the state 4 respiration rate.

-

Add ADP to initiate state 3 respiration and record the rate of oxygen consumption.

-

Add this compound at various concentrations and monitor the changes in the oxygen consumption rate. An increase in oxygen consumption without the addition of ADP is indicative of uncoupling.[11]

Quantification of Oxidative Stress Markers

Hydrogen Peroxide (H₂O₂) Quantification:

-

Amplex Red Assay: This is a highly sensitive fluorometric method.[7][12]

-

Homogenize plant tissue in a suitable buffer (e.g., phosphate buffer).

-

Centrifuge the homogenate and collect the supernatant.

-

Mix the supernatant with the Amplex Red reagent and horseradish peroxidase.

-

Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm).

-

Quantify H₂O₂ concentration using a standard curve.

-

-

Potassium Iodide (KI) Method: A simpler colorimetric method.[6]

-

Homogenize plant tissue in trichloroacetic acid (TCA).

-

Centrifuge and take the supernatant.

-

Add potassium iodide to the supernatant.

-

Measure the absorbance at 390 nm.

-

Calculate H₂O₂ concentration using a standard curve.

-

Lipid Peroxidation (TBARS Assay): This assay measures malondialdehyde (MDA), a product of lipid peroxidation.

-

Homogenize plant tissue in TCA.

-

Centrifuge and collect the supernatant.

-

Add thiobarbituric acid (TBA) reagent to the supernatant and heat at 95°C.[13][14]

-

Cool the reaction and centrifuge.

-

Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.

-

Calculate the MDA concentration using its extinction coefficient.

Analysis of Defense Gene Expression by RT-qPCR

This method quantifies the transcript levels of defense-related genes.

Materials:

-

Plant tissue treated with this compound and control tissue

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase

-

qPCR primers for target defense genes (e.g., PAL, RS) and a reference gene

-

SYBR Green or other qPCR master mix

-

qPCR instrument

Procedure:

-

Extract total RNA from the plant tissues using a suitable method or kit.[15][16]

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the RNA using reverse transcriptase.

-

Set up the qPCR reactions containing the cDNA template, primers, and qPCR master mix.

-

Run the qPCR program with appropriate cycling conditions.

-

Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes, normalized to the reference gene.[17]

Monitoring Extracellular Alkalinization

This assay measures the change in pH of the cell culture medium as an indicator of an early defense response.

Materials:

-

Plant cell suspension culture

-

This compound solution

-

Micro-pH electrode or a pH-sensitive fluorescent dye

-

Stirred cuvette or multi-well plate reader

Procedure:

-

Equilibrate the plant cell suspension culture in a low-buffered medium.

-

Place the pH electrode in the cell suspension and monitor the baseline pH.

-

Add the this compound solution to the cell suspension and start recording the pH changes over time.[18][19]

-

A rapid increase in pH indicates an alkalinization response.

Summary of this compound's Biological Activities

| Biological Activity | Description | Key Experimental Assay |

| Phytotoxicity | Induces necrosis and cell death in plant tissues. | Leaf Disc Assay |

| Mitochondrial Uncoupling | Dissipates the proton gradient across the inner mitochondrial membrane, inhibiting ATP synthesis. | Measurement of Mitochondrial Respiration |

| Induction of Oxidative Stress | Stimulates the production of reactive oxygen species (ROS), leading to cellular damage. | Quantification of H₂O₂ and Lipid Peroxidation |

| Elicitation of Defense Responses | Triggers PAMP-triggered immunity, including apoplastic alkalinization and defense gene expression. | Extracellular Alkalinization Assay, RT-qPCR |

| Substrate for Detoxification | Can be enzymatically converted to the less toxic Eutypinol by the plant. | Aldehyde Reductase Enzyme Assay |

Conclusion

This compound presents a fascinating case of a fungal metabolite with a dual role in plant-pathogen interactions. Its ability to act as both a potent toxin and an elicitor of host defense highlights the complexity of the chemical communication between Eutypa lata and its plant hosts. A thorough understanding of these opposing biological activities is paramount for researchers and drug development professionals aiming to devise novel strategies to combat Eutypa dieback. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound's molecular mechanisms and the plant's responses, paving the way for the development of resistant cultivars and effective disease management practices.

References

-

Chakraborty, N., et al. (2016). Quantification of hydrogen peroxide in plant tissues using Amplex Red. PubMed. [Link]

-

Zhou, J., et al. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. Horticulture Research. [Link]

-

Deswarte, C., et al. (1996). Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria. PubMed. [Link]

-

Unlocking the secrets of grapevine immunity: Novel study reveals how Eutypa lata metabolites activate plant defense mechanisms. (2024). Horticulture Research. [Link]

-

Roustan, J.P., et al. (2000). EUTYPA DIEBACK OF GRAPEVINE: EXPRESSION OF AN NADPH-DEPENDANT ALDEHYDE REDUCTASE WHICH DETOXIFIES this compound, A TOXIN FROM EUTYPA LATA. Acta Horticulturae. [Link]

-

Felix, G., et al. (2024). Automated Real-Time Monitoring of Extracellular pH to Assess Early Plant Defense Signaling. PubMed. [Link]

-

Tey-Rulh, P., et al. (1991). Metabolisation of this compound by plant tissues: An HPLC determination. ResearchGate. [Link]

-

Draper, H. H., & Hadley, M. (2007). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. MDPI. [Link]

-

Lyu, W., et al. (2018). Isolation and Respiratory Measurements of Mitochondria from Arabidopsis thaliana. PMC. [Link]

-

Hodges, D. M., et al. (1999). Improving the thiobarbituric acid-reactive-substance assay for estimating lipid peroxidation in plant tissues containing anthocyanin and other interfering compounds. ResearchGate. [Link]

-

Jacoby, R. P., et al. (2012). Assessment of Respiration in Isolated Plant Mitochondria Using Clark-Type Electrodes. ResearchGate. [Link]

-

Lyu, W., & Selinski, J. (2017). Isolation and Respiratory Measurements of Mitochondria from Arabidopsis thaliana. JoVE. [Link]

-

Moroz, N., et al. (2017). Extracellular Alkalinization Assay for the Detection of Early Defense Response. PubMed. [Link]

-

Byczkowska, A., et al. (2021). Plant mitochondria Mito Stress Test design and workflow. ResearchGate. [Link]

-

Kumar, D., et al. (2018). Qualitative Analysis of Lipid Peroxidation in Plants under Multiple Stress Through Schiff's Reagent: A Histochemical Approach. NIH. [Link]

-

Gayathri, R., & Kavyasri, M. (2021). Evaluation of anti-lipid peroxidation and cytotoxic activity in the methanolic extracts of Hibiscus and Amla. Journal of Drug Delivery and Therapeutics. [Link]

-

Ma, M., & Liu, Z. L. (2015). Direct enzyme assay evidence confirms aldehyde reductase function of Ydr541cp and Ygl039wp from Saccharomyces cerevisiae. ResearchGate. [Link]

-

Landi, M. (2017). Commentary to: “Improving the thiobarbituric acid-reactive-substances assay for estimating lipid peroxidation in plant tissues containing anthocyanin and other interfering compounds” by Hodges et al., Planta (1999) 207: 604-611. University of Pisa. [Link]

-

van der Westhuyzen, C. W., et al. (2022). Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, using an Escherichia coli host. Bio-protocol. [Link]

-

Zorova, L. D., et al. (2018). Mitochondrial membrane potential. PMC. [Link]

-

Abu-Romman, S. (2015). Guidelines for Plant RNA Extraction and Quality Assessment used for RT-qPCR Technique. ResearchGate. [Link]

-

ScienCell Research Laboratories. (n.d.). Aldehyde Dehydrogenase Assay (ALDH). ScienCell Research Laboratories. [Link]

-

Juaristi, I., et al. (2023). When and how to measure mitochondrial inner membrane potentials. YouTube. [Link]

-

Claessens, S., et al. (2010). Extracellular alkalinisation in A. thaliana cell cultures in response to one stimulus or two consecutive stimuli of Pen 2000 (black) or chitin (grey). ResearchGate. [Link]

-

Hasanuzzaman, M., et al. (2022). Plant Oxidative Stress: Biology, Physiology and Mitigation. MDPI. [Link]

-

Yockteng, R., et al. (2013). A method for extracting high-quality RNA from diverse plants for next-generation sequencing and gene expression analyses. NIH. [Link]

-

Covey, P. A., et al. (2010). Suspension cell culture alkalinization assay. ResearchGate. [Link]

-

Molyneux, R. J., et al. (2002). Dying-Arm Disease in Grapevines: Diagnosis of Infection with Eutypa lata by Metabolite Analysis. ResearchGate. [Link]

-

Steucek, G. L., et al. (n.d.). The Floating Leaf Disk Assay for Investigating Photosynthesis. Carolina Biological Supply Company. [Link]

-

Al-Zahrani, S. M., et al. (2023). The Role of Zinc Oxide Nanoparticles in Boosting Tomato Leaf Quality and Antimicrobial Potency. MDPI. [Link]

-

Macías-Rubalcava, M. L., et al. (2022). Discovery of Novel Phenolic Compounds from Eutypa lata Through OSMAC Approach: Structural Elucidation and Antibiotic Potential. MDPI. [Link]

-

Zhang, Y., et al. (2020). Measurements of the mitochondrial membrane potential. ResearchGate. [Link]

-

Bertin, S., et al. (2019). A Rapid Protocol of Crude RNA/DNA Extraction for RT-qPCR Detection and Quantification. PubMed. [Link]

-

CABI. (n.d.). Eutypa lata (Eutypa dieback). CABI Compendium. [Link]

-

Science Project. (2020). Use Floating Leaf Disks to Study Photosynthesis. Science Buddies. [Link]

-

Minguzzi, S., et al. (2016). A Rapid Protocol of Crude RNA/DNA Extraction for RT-qPCR Detection and Quantification of 'Candidatus Phytoplasma prunorum'. PLOS One. [Link]

-

Guo, H., et al. (2022). Extracellular pH sensing by plant cell-surface peptide-receptor complexes. PubMed. [Link]

-

R. L. (2019). The Floating Disk Assay to Study Photosynthesis–an update. Prairie Wandering. [Link]

-

Molyneux, R. J., et al. (2002). Dying-Arm Disease in Grapevines: Diagnosis of Infection with Eutypa lata by Metabolite Analysis. ResearchGate. [Link]

-

Nakka, S., et al. (2021). A Non-destructive Leaf Disc Assay for Rapid Diagnosis of Weed Resistance to Multiple Herbicides. ResearchGate. [Link]

-

Brand, M. D. (2024). When and How to Measure Mitochondrial Inner Membrane Potentials. YouTube. [Link]

-

JoVE. (2022). Determination: Mitochondrial Membrane Potential & Reactive Oxygen Species l Protocol Preview. YouTube. [Link]

-

Zhou, J., et al. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. NIH. [Link]

-

Zhou, J., et al. (2022). fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. Horticulture Research. [Link]

Sources

- 1. Quantification of superoxide and hydrogen peroxide in leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abcam.co.jp [abcam.co.jp]

- 3. mcgill.ca [mcgill.ca]

- 4. researchgate.net [researchgate.net]

- 5. The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized Assay for Hydrogen Peroxide Determination in Plant Tissue Using Potassium Iodide [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. bio-protocol.org [bio-protocol.org]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. The Floating Disk Assay to Study Photosynthesis–an update – Wandering through Prairie Wonders [bradwilliamson.net]

- 11. Isolation and Respiratory Measurements of Mitochondria from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of hydrogen peroxide in plant tissues using Amplex Red - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A method for extracting high-quality RNA from diverse plants for next-generation sequencing and gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Rapid Protocol of Crude RNA/DNA Extraction for RT-qPCR Detection and Quantification of 'Candidatus Phytoplasma prunorum' | PLOS One [journals.plos.org]

- 18. Automated Real-Time Monitoring of Extracellular pH to Assess Early Plant Defense Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Extracellular Alkalinization Assay for the Detection of Early Defense Response - PubMed [pubmed.ncbi.nlm.nih.gov]

Eutypine as an Elicitor of Plant Defense Responses: A Technical Guide for Researchers